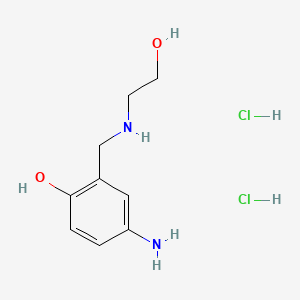

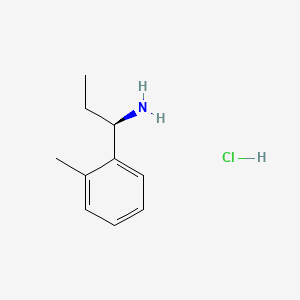

(R)-benzyl 2-oxopyrrolidin-3-ylcarbamate

Vue d'ensemble

Description

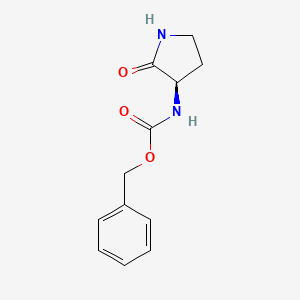

The compound “®-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate” is similar to the one you’re asking about . It has a molecular weight of 200.24 and its IUPAC name is tert-butyl 2-oxo-3-pyrrolidinylcarbamate .

Synthesis Analysis

Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The linear formula of the similar compound “®-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate” is C9H16N2O3 .Physical And Chemical Properties Analysis

The similar compound “®-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate” is a solid at room temperature . It has a molecular weight of 200.24 .Applications De Recherche Scientifique

Pyrrolidine in Drug Discovery

Versatile Scaffold for Novel Biologically Active Compounds

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent motif in medicinal chemistry. It's valued for its ability to efficiently explore pharmacophore space due to sp^3-hybridization, contribute to stereochemistry, and increase three-dimensional (3D) coverage through pseudorotation. Pyrrolidine derivatives have been explored for various biological activities, benefiting from the stereochemistry and spatial orientation of substituents which can lead to diverse biological profiles. This versatility makes pyrrolidine a scaffold of choice in designing compounds for treating human diseases, highlighting the potential for (R)-benzyl 2-oxopyrrolidin-3-ylcarbamate in varied therapeutic applications (Li Petri et al., 2021).

Hydrophilic Interaction Liquid Chromatography (HILIC) in Pharmaceutical Research

Analytical Method for Polar Compounds

The HILIC method, combining stationary phases from Normal Phase Liquid Chromatography (NPLC) with mobile phases from Reverse Phase Liquid Chromatography (RPLC), is particularly suited for analyzing polar compounds. Given the polar nature suggested by the (R)-benzyl 2-oxopyrrolidin-3-ylcarbamate structure, HILIC could be an effective analytical technique for its separation and characterization, supporting its research and development in pharmaceutical contexts (Cem et al., 2021).

Safety and Hazards

Propriétés

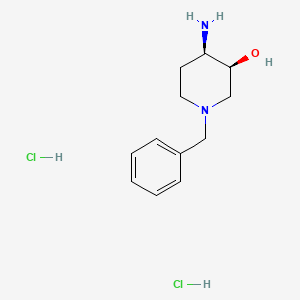

IUPAC Name |

benzyl N-[(3R)-2-oxopyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11-10(6-7-13-11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMJCWMGELCIMI-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one](/img/structure/B591854.png)

![(R)-N-[1-[Isopropyl(methyl)aminopropan-2-yl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/no-structure.png)